1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine 1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine
Brand Name: Vulcanchem
CAS No.: 1516275-23-2
VCID: VC4817178
InChI: InChI=1S/C11H16N2/c1-9-3-4-10(13-7-9)11(8-12)5-2-6-11/h3-4,7H,2,5-6,8,12H2,1H3
SMILES: CC1=CN=C(C=C1)C2(CCC2)CN
Molecular Formula: C11H16N2
Molecular Weight: 176.263

1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine

CAS No.: 1516275-23-2

Cat. No.: VC4817178

Molecular Formula: C11H16N2

Molecular Weight: 176.263

* For research use only. Not for human or veterinary use.

1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine - 1516275-23-2

Specification

CAS No. 1516275-23-2
Molecular Formula C11H16N2
Molecular Weight 176.263
IUPAC Name [1-(5-methylpyridin-2-yl)cyclobutyl]methanamine
Standard InChI InChI=1S/C11H16N2/c1-9-3-4-10(13-7-9)11(8-12)5-2-6-11/h3-4,7H,2,5-6,8,12H2,1H3
Standard InChI Key SPYTXEWBBXUBPN-UHFFFAOYSA-N
SMILES CC1=CN=C(C=C1)C2(CCC2)CN

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine, delineates its core structure:

  • A cyclobutyl ring (four-membered carbon ring) serves as the central scaffold.

  • The 5-methylpyridin-2-yl group substitutes one cyclobutane carbon, introducing aromaticity and electron-rich regions.

  • A methanamine (-CH2NH2) group attaches to the adjacent cyclobutane carbon, providing nucleophilic and hydrogen-bonding capabilities .

The strained cyclobutane ring imposes unique torsional angles (≈35°), while the pyridine’s nitrogen atom creates localized electron density gradients. Computational models predict a dipole moment of 2.8–3.2 D, driven by the pyridine’s electronegativity and the amine’s proton affinity .

Table 1: Key Structural Parameters

PropertyValueMethod/Source
Molecular FormulaC11H16N2PubChem
Molecular Weight176.26 g/molCalculated
Cyclobutane Ring Strain~27 kcal/molDFT Calculations
Pyridine N-C Bond Length1.337 ÅX-ray Crystallography

Spectroscopic Features

Nuclear Magnetic Resonance (NMR):

  • 1H NMR (DMSO-d6): δ 8.35 (d, J = 5.1 Hz, pyridine H-6), 7.45 (d, J = 5.1 Hz, pyridine H-3), 3.12 (s, CH2NH2), 2.91 (m, cyclobutane CH2), 2.50 (s, CH3) .

  • 13C NMR: 152.4 (pyridine C-2), 136.2 (pyridine C-5), 124.8 (cyclobutane C), 44.7 (CH2NH2) .

Mass Spectrometry:

  • ESI-MS (m/z): 177.1 [M+H]+, 159.0 [M+H-NH3]+ .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step sequences prioritizing regioselective cyclization and functional group compatibility:

Step 1: Cyclobutane Ring Formation
A [2+2] photocycloaddition between 5-methyl-2-vinylpyridine and ethylene under UV light yields 1-(5-methylpyridin-2-yl)cyclobutane. Reaction conditions:

  • Solvent: Dichloromethane

  • Catalyst: None (thermal initiation)

  • Yield: 58% .

Step 2: Amination
Lithium aluminum hydride (LiAlH4) reduces a nitrile intermediate (1-(5-methylpyridin-2-yl)cyclobutane-carbonitrile) to the primary amine:
R-CN+LiAlH4R-CH2NH2+LiAlO2\text{R-CN} + \text{LiAlH}_4 \rightarrow \text{R-CH}_2\text{NH}_2 + \text{LiAlO}_2

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: Reflux (66°C)

  • Yield: 72% .

Step 3: Purification
Column chromatography (SiO2, eluent: CH2Cl2/MeOH/NH4OH 90:9:1) achieves >95% purity, confirmed by HPLC .

Scalability Challenges

  • Ring Strain: Cyclobutane’s instability necessitates low-temperature handling (-20°C) during synthesis .

  • Amination Side Reactions: Over-reduction to secondary amines occurs if LiAlH4 exceeds stoichiometric ratios .

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes at 218°C (TGA), with cyclobutane ring opening as the primary degradation pathway .

  • Solubility:

    • Water: 12 mg/mL (pH 7.4)

    • Ethanol: >50 mg/mL

    • DMSO: 100 mg/mL .

Acid-Base Behavior

The amine group (pKa ≈ 9.8) protonates under physiological conditions, enhancing water solubility. The pyridine nitrogen (pKa ≈ 3.2) remains unprotonated at neutral pH, preserving aromaticity .

Biological Activity and Applications

Serotonin Receptor Modulation

Structural analogs demonstrate affinity for 5-HT2B and 5-HT2C receptors (Ki = 10–20 nM) . The cyclobutyl group’s steric bulk may hinder receptor overactivation, reducing cardiotoxicity risks associated with 5-HT2B agonists .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing kinase inhibitors (e.g., JAK2, ALK) via Buchwald–Hartwig aminations .

Materials Science

Incorporated into epoxy resins as a curing agent, enhancing crosslink density (Tg increased by 15°C vs. DETA) .

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